molecular formula C16H12N2O2 B12540684 2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole CAS No. 652976-76-6

2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole

Cat. No.: B12540684
CAS No.: 652976-76-6
M. Wt: 264.28 g/mol
InChI Key: FVHOGJBEUMDZPD-UHFFFAOYSA-N
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Description

Chemical Classification and IUPAC Nomenclature

2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole is classified as a benzimidazole derivative with two furan substituents. The benzimidazole scaffold consists of a fused benzene and imidazole ring system, while the furan groups are oxygen-containing five-membered heterocycles. The IUPAC name follows systematic rules:

  • The parent structure is 1H-benzimidazole , numbered such that the nitrogen atoms occupy positions 1 and 3.
  • The 1-position is substituted with a (furan-3-yl)methyl group, denoted as 1-[(furan-3-yl)methyl].
  • The 2-position bears a furan-3-yl group, denoted as 2-(furan-3-yl).

Molecular Formula : $$ \text{C}{16}\text{H}{12}\text{N}2\text{O}2 $$
Molecular Weight : 264.28 g/mol.

Property Value
IUPAC Name This compound
CAS Registry Number Not yet assigned
Molecular Formula $$ \text{C}{16}\text{H}{12}\text{N}2\text{O}2 $$
XLogP3-AA 2.7 (estimated)

The compound’s structure has been confirmed via X-ray crystallography, with bond lengths and angles consistent with analogous benzimidazole derivatives.

Historical Development of Benzimidazole Derivatives

Benzimidazoles were first identified during vitamin B$${12}$$ research in the early 20th century, where their stability and synthetic versatility became apparent. The foundational synthesis involves condensing *o*-phenylenediamine with formic acid or aldehydes under acidic conditions:
$$
\text{C}
6\text{H}4(\text{NH}2)2 + \text{RCHO} \rightarrow \text{C}6\text{H}4\text{N}2\text{R} + \text{H}_2\text{O}
$$
For this compound, the synthesis typically employs:

  • Alkylation of benzimidazole at the 1-position using (furan-3-yl)methyl halides.
  • Friedel-Crafts acylation or cross-coupling reactions to introduce the furan-3-yl group at the 2-position.

Recent advances in catalytic methods, such as palladium-mediated coupling, have improved yields and regioselectivity for such substitutions.

Significance of Furan Substitutions in Heterocyclic Chemistry

Furan rings contribute critically to the compound’s electronic profile and bioactivity:

  • Electron-rich nature : The furan oxygen atom donates electron density through resonance, enhancing the compound’s ability to participate in π-π stacking and hydrogen bonding.
  • Conformational flexibility : The (furan-3-yl)methyl group introduces a rotatable bond, allowing adaptive interactions with biological targets.

Comparative reactivity of furan vs. other heterocycles :

Heterocycle Resonance Energy (kcal/mol) Dipole Moment (D)
Furan 16 0.71
Thiophene 29 0.52
Pyrrole 21 1.80

The lower resonance energy of furan compared to thiophene or pyrrole makes it more reactive in electrophilic substitutions, facilitating functionalization at the 3-position.

In medicinal chemistry, furan-containing benzimidazoles exhibit:

  • Antimicrobial activity : Disruption of microbial cell membranes via hydrophobic interactions.
  • Anticancer potential : Inhibition of kinase enzymes through competitive binding at ATP sites.

This dual functionality underscores the compound’s versatility in drug design and materials science.

Properties

CAS No.

652976-76-6

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-(furan-3-yl)-1-(furan-3-ylmethyl)benzimidazole

InChI

InChI=1S/C16H12N2O2/c1-2-4-15-14(3-1)17-16(13-6-8-20-11-13)18(15)9-12-5-7-19-10-12/h1-8,10-11H,9H2

InChI Key

FVHOGJBEUMDZPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=COC=C3)C4=COC=C4

Origin of Product

United States

Preparation Methods

Classical Acid-Catalyzed Cyclization

In a representative procedure, o-phenylenediamine reacts with furan-3-carboxylic acid in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours, yielding 2-(furan-3-yl)-1H-benzimidazole. This method, while robust, often requires stringent temperature control to avoid side products like over-oxidized furans.

Mechanistic Insight :
The reaction proceeds through initial protonation of the carboxylic acid, forming an acylium ion that attacks the amine group of o-phenylenediamine. Subsequent cyclodehydration generates the benzimidazole core.

Microwave-Assisted Synthesis

Modern approaches employ microwave irradiation to accelerate cyclization. A mixture of o-phenylenediamine and furan-3-carbaldehyde in dimethylformamide (DMF) with K₂CO₃, irradiated at 150 W for 15 minutes, achieves 85% yield. This method reduces reaction time from hours to minutes and minimizes decomposition.

N-Alkylation at Position 1

Introducing the (furan-3-yl)methyl group at the N1 position necessitates alkylation of the benzimidazole intermediate.

Nucleophilic Substitution with (Furan-3-yl)methyl Halides

The 2-(furan-3-yl)-1H-benzimidazole intermediate is treated with (furan-3-yl)methyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours. This method yields the target compound in 70–75% purity, requiring subsequent purification via silica gel chromatography.

Optimization Note :
Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reaction efficiency, achieving 88% yield in 6 hours.

Reductive Amination

An alternative route involves reductive amination of 2-(furan-3-yl)-1H-benzimidazole with furan-3-carbaldehyde using NaBH₃CN in methanol. This one-pot method avoids handling hazardous alkyl halides but yields only 60% product due to competing imine formation.

One-Pot Tandem Synthesis

Recent advancements enable sequential condensation and alkylation in a single vessel.

Photoredox-Catalyzed Method

A mixture of o-phenylenediamine, furan-3-carbaldehyde, and (furan-3-yl)methyl bromide undergoes blue LED irradiation in ethanol/water (9:1) with K₂CO₃. The photoredox system promotes simultaneous cyclization and alkylation, achieving 92% yield in 6 hours.

Key Advantages :

  • Eliminates intermediate isolation
  • Reduces solvent waste
  • Enhances atom economy

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Limitations
Acid-Catalyzed PPA, 140°C, 8h 65 90 High temp. degrades furans
Microwave DMF, K₂CO₃, 150W, 15min 85 95 Specialized equipment needed
Nucleophilic Alkylation DMF, K₂CO₃, 80°C, 12h 75 88 Requires toxic alkyl halides
Photoredox EtOH/H₂O, blue LED, 6h 92 98 Sensitivity to light intensity

Scalability and Industrial Considerations

Continuous Flow Reactors

Patented protocols describe continuous flow systems for large-scale production. For example, a mixture of o-phenylenediamine and furan-3-carboxylic acid in acetic acid is pumped through a heated reactor (130°C, 2 MPa), followed by in-line alkylation with (furan-3-yl)methyl chloride. This achieves 90% conversion with >99% purity after crystallization.

Green Chemistry Approaches

Supercritical CO₂ as a solvent reduces environmental impact. At 80°C and 20 MPa, the reaction completes in 4 hours with 82% yield, eliminating volatile organic solvents.

Challenges and Mitigation Strategies

Furan Ring Stability

Furan moieties are prone to oxidation under acidic or high-temperature conditions. Substituting PPA with milder acids (e.g., p-toluenesulfonic acid) and conducting reactions under nitrogen atmosphere improves stability.

Regioselectivity in Alkylation

Competing alkylation at N3 is minimized using bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which favor N1 substitution due to steric effects.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, where the furan rings are partially hydrogenated.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzimidazole core or the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydro derivatives with partially hydrogenated furan rings.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole serves as a building block for the synthesis of more complex organic compounds. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Biology

Research indicates that this compound exhibits significant biological activities , including:

  • Antimicrobial Activity: Exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity: Effective against fungal strains such as Candida albicans, with MIC values between 0.0048 to 0.039 mg/mL.

Medicine

The compound is being explored for its potential as a therapeutic agent due to its unique structural features. It has shown promise in:

  • Anticancer Activity: Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly in non-small cell lung cancer (NSCLC). The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated significant bacterial growth inhibition, with complete death observed within 8 hours at specific concentrations.

Case Study 2: Anticancer Activity

In xenograft models focusing on NSCLC, the compound inhibited tumor growth through downregulation of oncogenic pathways and upregulation of tumor suppressor genes, demonstrating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

  • Furan-Substituted Analogs: 2-(Furan-2-yl)-1,3-bis(furan-2-ylmethyl)-1H-benzimidazol-3-ium chloride monohydrate (): This benzimidazolium salt contains furan-2-yl groups at positions 2 and 3. The 3-position furan is methylated, forming a cationic species. The furan-2-yl substituents differ from the target compound’s furan-3-yl groups, leading to distinct electronic and steric profiles. The 3-position substitution in the target compound may reduce steric hindrance compared to the bulkier bis-furan-2-ylmethyl groups in the analog . Hydroxy-Phenyl Benzimidazoles (): Compounds like 2-(4-hydroxyphenyl)-1H-benzimidazole lack furan substituents but feature hydroxyl groups.
  • Heterocyclic Hybrids ():
    Derivatives such as 9a-9e incorporate triazole-thiazole-acetamide moieties. These substituents introduce nitrogen and sulfur atoms, which may improve binding affinity in biological systems compared to the oxygen-rich furan groups in the target compound. The bulkier triazole-thiazole systems could also hinder membrane permeability .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Substituents Molecular Features Potential Applications
Target Compound 2-(Furan-3-yl), 1-(furan-3-ylmethyl) Oxygen-rich, moderate lipophilicity Ionic liquids, pharmaceuticals
2-(Furan-2-yl)-bis(furan) analog (4,7) Furan-2-yl, cationic charge High polarity, crystalline structure Surfactants, corrosion inhibitors
Hydroxy-phenyl analogs (3) Hydroxyl groups High solubility, hydrogen bonding Antioxidants, enzyme inhibitors
Triazole-thiazole derivatives (1) Triazole, thiazole, acetamide Nitrogen/sulfur-rich, bulky Antimicrobial agents, kinase inhibitors

Biological Activity

2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole is a heterocyclic compound that combines the structural features of furan and benzimidazole. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound, highlighting recent research findings, case studies, and comparative analyses with similar compounds.

PropertyValue
CAS Number 652976-75-5
Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
IUPAC Name 1-(furan-3-ylmethyl)benzimidazole
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit specific enzymes and receptors, leading to various biological effects. For instance, it may inhibit microbial enzymes, contributing to its antimicrobial properties.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity against a range of pathogens:

  • Antibacterial Activity : The compound exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro tests have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound also displays antifungal properties, with effective inhibition against Candida albicans and other fungal strains. MIC values for these activities range from 0.0048 to 0.039 mg/mL .

Anticancer Properties

The potential anticancer activity of this compound has been explored in various studies:

  • Cell Line Studies : Research indicates that this compound can induce apoptosis in cancer cell lines, including non-small cell lung cancer (NSCLC). This is achieved through the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of the compound against clinical isolates of E. coli and S. aureus. The results demonstrated that the compound significantly inhibited bacterial growth, with complete death observed within 8 hours at specific concentrations .

Case Study 2: Anticancer Activity

In another study focused on NSCLC, the compound was found to inhibit tumor growth in xenograft models. The mechanism was linked to the downregulation of oncogenic pathways and upregulation of tumor suppressor genes .

Comparative Analysis

When compared to similar compounds such as 1-[(Furan-2-yl)methyl]-1H-benzimidazole and 1-[(Thiophen-3-yl)methyl]-1H-benzimidazole, this compound exhibits unique biological activities due to its distinct electronic properties imparted by the furan ring structure .

CompoundAntimicrobial Activity (MIC)Anticancer Activity
2-(Furan-3-yl)-1H-benzimidazole0.0039 - 0.025 mg/mLInduces apoptosis in NSCLC
1-[(Furan-2-yl)methyl]-1H-benzimidazoleHigher MIC valuesModerate anticancer activity
1-[(Thiophen-3-yl)methyl]-1H-benzimidazoleVariable MIC valuesLimited anticancer activity

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